molecular formula C6H5ClF2N2 B6158776 4-chloro-6-(1,1-difluoroethyl)pyrimidine CAS No. 1289106-68-8

4-chloro-6-(1,1-difluoroethyl)pyrimidine

Cat. No.: B6158776
CAS No.: 1289106-68-8
M. Wt: 178.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(1,1-difluoroethyl)pyrimidine is a chemical compound with the molecular formula C6H5ClF2N2. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position and a difluoroethyl group at the 6th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(1,1-difluoroethyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chloro group with the difluoroethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1,1-difluoroethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl pyrimidine .

Scientific Research Applications

4-Chloro-6-(1,1-difluoroethyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-(1,1-difluoroethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The difluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1,1-difluoroethyl)pyrimidine
  • 4,6-Dichloropyrimidine
  • 6-(1,1-Difluoroethyl)pyrimidine

Uniqueness

4-Chloro-6-(1,1-difluoroethyl)pyrimidine is unique due to the specific positioning of the chloro and difluoroethyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

1289106-68-8

Molecular Formula

C6H5ClF2N2

Molecular Weight

178.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.